2-(Pyridin-2-yl)cyclohexanol
Description
2-(Pyridin-2-yl)cyclohexanol is a cyclohexanol derivative with a pyridine ring substituted at the 2-position of the cyclohexanol backbone. Its molecular formula is C₁₁H₁₃NO (average mass: 175.23 g/mol), and it is identified by CAS RN 99749-33-4 .
Properties
IUPAC Name |
2-pyridin-2-ylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9,11,13H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDOJMNHOBMMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridin-2-ylcyclohexanol typically involves the reaction of pyridine derivatives with cyclohexanone under specific conditions. One common method includes the use of a palladium catalyst under microwave irradiation, which facilitates the formation of the desired product in good yields .
Industrial Production Methods: Industrial production methods for 2-pyridin-2-ylcyclohexanol often involve large-scale reactions using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridin-2-ylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under mild conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities:
Research has indicated that 2-(Pyridin-2-yl)cyclohexanol exhibits a range of pharmacological activities. It has been investigated for its potential as an anti-fibrotic agent, showing promising results in studies against hepatic stellate cells . Its structural similarities with other biologically active compounds suggest that it may interact with various biological targets, making it a candidate for drug development.
Case Study: Anti-Fibrotic Activity
In a study evaluating novel derivatives of pyrimidine, compounds related to 2-(Pyridin-2-yl)cyclohexanol demonstrated superior anti-fibrotic properties compared to established drugs like Pirfenidone. This highlights the compound's potential in treating liver fibrosis and other fibrotic diseases .
Organic Synthesis
Building Block in Synthesis:
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling the creation of complex molecules used in pharmaceuticals and agrochemicals. The ability to synthesize derivatives with varied biological activities makes it invaluable in research settings .
Table: Synthetic Applications of 2-(Pyridin-2-yl)cyclohexanol
| Application Area | Description |
|---|---|
| Drug Development | Used as a scaffold for designing new therapeutic agents |
| Agrochemicals | Serves as an intermediate in the synthesis of pesticides |
| Functional Materials | Involved in the development of materials with specific chemical properties |
Catalysis
Catalytic Applications:
2-(Pyridin-2-yl)cyclohexanol has been explored as a ligand in asymmetric catalysis. Its chiral nature allows it to form complexes with transition metals, enhancing selectivity and efficiency in various catalytic processes. This application is particularly relevant in synthesizing chiral compounds, which are crucial in pharmaceuticals .
Case Study: Asymmetric Catalysis
Recent studies have demonstrated that using 2-(Pyridin-2-yl)cyclohexanol as a ligand improves the yield and selectivity of reactions involving transition metals. This property is essential for developing more sustainable and efficient synthetic methodologies within the pharmaceutical industry .
Biological Studies
Bioactivity Research:
The compound has been utilized in bioactivity studies to understand its interactions with biological systems. These studies often focus on its effects on enzyme activity and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action:
The mechanism by which 2-(Pyridin-2-yl)cyclohexanol exerts its effects typically involves non-covalent interactions with specific molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, influencing the activity of these targets and potentially leading to therapeutic effects .
Mechanism of Action
The mechanism of action of 2-pyridin-2-ylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, which are involved in fibrosis . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Pyridin-2-yl)cyclohexanol with structurally related compounds, focusing on synthesis, functional groups, and biological activity:
Key Structural and Functional Comparisons
Functional Group Impact: Hydroxyl vs. This difference may influence solubility (e.g., in aqueous vs. organic solvents) and biological interactions.
Synthetic Accessibility: Imidazopyridine derivatives (e.g., rac-20b, rac-20c) are synthesized via one-pot reactions with moderate yields (52–61%), suggesting feasible scalability .
Biological Activity: Neuromodulatory Effects: Cyclohexanol derivatives like vesamicol exhibit presynaptic inhibition of acetylcholine transport but act slowly (hours) due to complex binding kinetics . In contrast, simpler cyclohexanol analogs (e.g., the parent compound) may act rapidly but with lower specificity. Antitumor Applications: UNC2250 demonstrates that cyclohexanol scaffolds, when modified with pyrimidine and morpholine groups, can target kinases involved in cancer progression .
Safety and Handling: Pyridine-containing compounds (e.g., 2-(1-Piperazinyl)pyridine) require precautions against inhalation and skin contact due to irritancy . Similar measures likely apply to 2-(Pyridin-2-yl)cyclohexanol, though specific toxicity data are absent.
Biological Activity
2-(Pyridin-2-yl)cyclohexanol is an organic compound characterized by a cyclohexanol ring substituted with a pyridine group at the second position. Its unique structure combines a saturated six-membered carbon ring with a heterocyclic aromatic ring, which contributes to its potential biological activities and applications in synthetic chemistry. This article explores the biological activity of this compound, including its role as a ligand in coordination chemistry, its potential therapeutic applications, and relevant research findings.
The synthesis of 2-(Pyridin-2-yl)cyclohexanol can be achieved through various methods, often involving the reaction of pyridine derivatives with cyclohexanols or related compounds. Recent patents have highlighted efficient synthetic routes that yield high-purity products suitable for industrial applications, emphasizing the importance of optimizing reaction conditions for scalability .
Ligand Properties
2-(Pyridin-2-yl)cyclohexanol has been studied for its role as a chiral ligand in asymmetric synthesis and catalysis. Its hydroxyl group (-OH) enhances its ability to form coordination complexes with transition metals, which can significantly influence catalytic activity . This property is particularly valuable in the development of catalysts for various chemical reactions, including hydrogenation and oxidation processes.
Therapeutic Potential
Research indicates that compounds similar to 2-(Pyridin-2-yl)cyclohexanol exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The presence of the pyridine moiety is often linked to enhanced biological interactions due to its electron-withdrawing nature, which can stabilize reactive intermediates in biological systems .
Coordination Chemistry
Studies have demonstrated that 2-(Pyridin-2-yl)cyclohexanol can act as a ligand in coordination complexes, facilitating reactions such as catalytic transfer hydrogenation. For instance, it has been employed in catalytic systems where it participates in hydrogen transfer processes, effectively improving reaction yields .
Antimicrobial Activity
In one study, derivatives of 2-(Pyridin-2-yl)cyclohexanol were evaluated for their antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents .
Structure-Activity Relationship (SAR)
A comparative analysis of positional isomers of pyridine-substituted cyclohexanols revealed that variations in the position of the pyridine ring significantly affect biological activity. For example, 3-(Pyridin-2-yl)cyclohexanol showed different reactivity profiles compared to 2-(Pyridin-2-yl)cyclohexanol, highlighting the importance of structural considerations in drug design .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(Pyridin-3-yl)cyclohexanol | Pyridine at position three | Different regioselectivity affecting biological activity |
| 3-(Pyridin-2-yl)cyclohexanol | Pyridine at position two | Variations in steric hindrance and electronic effects |
| 4-(Pyridin-2-yl)cyclohexanol | Pyridine at position four | Potentially different reactivity due to position |
This table illustrates how positional isomerism affects the chemical properties and biological activities of pyridine-substituted cyclohexanols, underscoring the uniqueness of 2-(Pyridin-2-yl)cyclohexanol within this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
